Baohuoside V

概要

説明

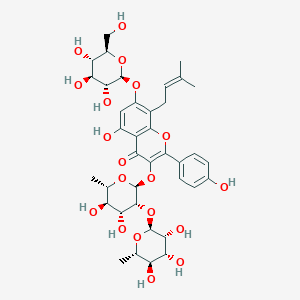

Baohuoside V is a flavonoid glycoside isolated from the dried herb of Epimedium davidii . It belongs to the group of diphyllosides and has a molecular formula of C₃₈H₄₈O₁₉ with a molecular weight of 808.78 g/mol . This compound is known for its antioxidant, anti-inflammatory, and anti-tumor activities .

準備方法

Synthetic Routes and Reaction Conditions

Baohuoside V can be synthesized through the enzymatic hydrolysis of icariin, another flavonoid glycoside found in Epimedium species . The process involves the use of β-glucosidase, which catalyzes the hydrolysis of icariin to produce this compound. The reaction is typically carried out in a biphase system with ethyl acetate and acetic acid-sodium acetate buffer at pH 4.5, at a temperature of 60°C for 2 hours .

Industrial Production Methods

Industrial production of this compound involves the extraction of Epimedium Folium flavonoids followed by biotransformation using fungal α-L-rhamnosidase and β-glucosidase . This method is efficient and environmentally friendly, providing a high yield of this compound from low-value raw materials.

化学反応の分析

Types of Reactions

Baohuoside V undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted flavonoid derivatives.

科学的研究の応用

Baohuoside V has a wide range of scientific research applications:

作用機序

Baohuoside V exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by inhibiting the production of reactive oxygen species.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the expression of pro-inflammatory cytokines.

Anti-tumor Activity: This compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K-Akt signaling pathway.

類似化合物との比較

Baohuoside V is similar to other flavonoid glycosides such as icariin, baohuoside I, and icaritin . it is unique due to its specific molecular structure and higher potency in certain biological activities .

Similar Compounds

Baohuoside I: Shares similar antioxidant and anti-inflammatory properties but differs in its molecular structure.

Icaritin: Known for its anti-cancer properties, but this compound has shown higher efficacy in some studies.

This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.

生物活性

Baohuoside V, a flavonoid derived from the herb Epimedium davidii, has garnered attention for its potential biological activities, particularly in the context of cancer and bone health. This article delves into the various research findings related to the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is a member of the flavonoid family, known for its diverse pharmacological properties. It is primarily studied for its anticancer effects and its role in modulating bone metabolism. The compound is extracted from Epimedium species, which have been traditionally used in Chinese medicine.

Research indicates that this compound exerts significant anticancer effects through various mechanisms:

- Induction of Apoptosis : Baohuoside V has been shown to induce apoptosis in cancer cells. This process involves the activation of intrinsic apoptotic pathways, leading to cell death.

- Inhibition of Proliferation : Studies report that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

- MicroRNA Modulation : Similar to its analogs, Baohuoside I, this compound may influence microRNA expression, which plays a critical role in tumor progression and metastasis.

Case Studies

- Breast Cancer : A study demonstrated that this compound sensitizes triple-negative breast cancer (TNBC) cells to chemotherapy by suppressing extracellular vesicle (EV) signaling pathways involved in chemoresistance. Specifically, it reduced C-X-C motif chemokine ligand 1 (CXCL1) levels within EVs, thereby inhibiting macrophage polarization and enhancing chemosensitivity .

- Melanoma : In vitro studies showed that this compound significantly reduced cell migration and invasion in melanoma cell lines. The mechanism was linked to the upregulation of microRNA-144, which targets SMAD1, a protein involved in cell growth and differentiation .

Effects on Bone Health

This compound also exhibits protective effects against bone loss:

- Osteoclastogenesis Inhibition : Research indicates that this compound inhibits osteoclast differentiation and activity, which are critical processes in bone resorption. This effect was observed both in vitro and in vivo, where it prevented ovariectomy-induced bone loss by downregulating RANKL-induced osteoclastogenic genes .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O19/c1-13(2)5-10-18-20(53-37-31(50)28(47)25(44)21(12-39)54-37)11-19(41)22-26(45)34(32(55-33(18)22)16-6-8-17(40)9-7-16)56-38-35(29(48)24(43)15(4)52-38)57-36-30(49)27(46)23(42)14(3)51-36/h5-9,11,14-15,21,23-25,27-31,35-44,46-50H,10,12H2,1-4H3/t14-,15-,21+,23-,24-,25+,27+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEPLDYBWOKMCT-KUBBBFTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118544-18-6 | |

| Record name | Diphylloside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118544186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Baohuoside V and where was it found?

A1: this compound is a chemical compound isolated from the aerial parts of the Epimedium truncatum plant []. This study marks the first time this compound has been identified in this plant species.

Q2: What other compounds were found alongside this compound in this study?

A2: The study isolated a total of eight compounds from Epimedium truncatum, including: baohuoside II, hyperin, epimedoside-C, oleanolic acid, baohuoside III, this compound, epimedoside-A, and kaempferol-3-dirhamnoside [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。